molecular formula C27H20FN B11683682 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine

7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine

Cat. No.: B11683682
M. Wt: 377.5 g/mol
InChI Key: DXQLGGCOTFWGTA-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine can be achieved through various synthetic routes. One common method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired acridine derivative.

Chemical Reactions Analysis

7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorophenyl group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine include other acridine derivatives such as:

Compared to these compounds, this compound is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and fluorescence properties.

Properties

Molecular Formula

C27H20FN

Molecular Weight

377.5 g/mol

IUPAC Name

13-(4-fluorophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene

InChI

InChI=1S/C27H20FN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-10,13-14H,11-12,15-16H2

InChI Key

DXQLGGCOTFWGTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=C(C=C6)F

Origin of Product

United States

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